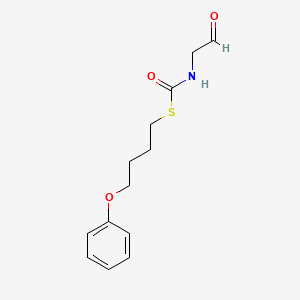![molecular formula C8H18P2S2Si2 B14339256 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole CAS No. 102536-68-5](/img/structure/B14339256.png)
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole is a unique organosilicon compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of both trimethylsilyl and sulfanyl groups attached to a thiadiphosphole ring, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole typically involves the reaction of trimethylsilyl chloride with a suitable thiadiphosphole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols and phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The sulfanyl group can form strong bonds with metals, making it useful in catalysis and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)sulfide: Used as a silylating agent in the synthesis of pseudohalides and other compounds.
Trimethylsilyl trifluoromethanesulfonate: Known for its versatility in organic synthesis and as a catalyst in glycosylation reactions.
Uniqueness
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole stands out due to its unique combination of trimethylsilyl and sulfanyl groups, which confer distinct reactivity and stability. This makes it a valuable tool in both academic and industrial research settings.
Propriétés
Numéro CAS |
102536-68-5 |
|---|---|
Formule moléculaire |
C8H18P2S2Si2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
trimethyl-(3-trimethylsilylsulfanyl-1,2,4-thiadiphosphol-5-yl)silane |
InChI |
InChI=1S/C8H18P2S2Si2/c1-13(2,3)8-9-7(10-11-8)12-14(4,5)6/h1-6H3 |
Clé InChI |
CIKPAZQPKOFPLR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=PC(=PS1)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


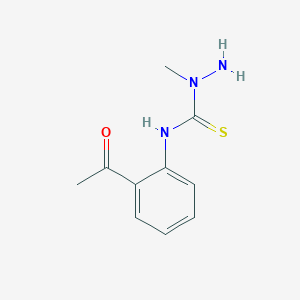
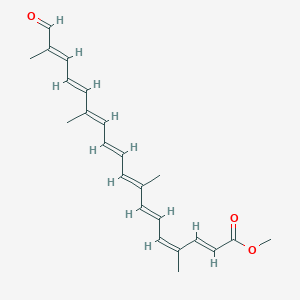
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
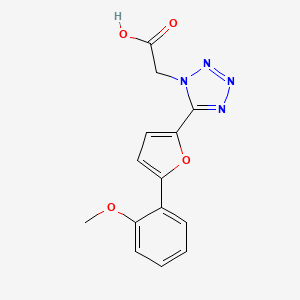
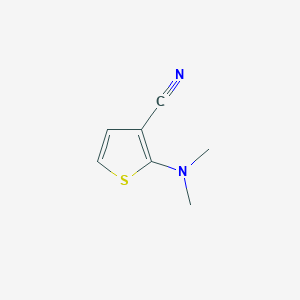
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
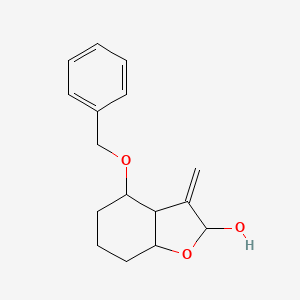

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
